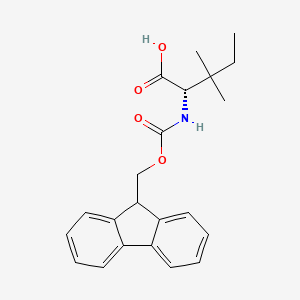

Fmoc-L-b-methylisoleucine

CAS No.: 1227750-73-3

Cat. No.: VC5916101

Molecular Formula: C22H25NO4

Molecular Weight: 367.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227750-73-3 |

|---|---|

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.445 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |

| Standard InChI Key | KTFMEQGAIAYJMN-LJQANCHMSA-N |

| SMILES | CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Properties

Fmoc-L-β-methylisoleucine (C₂₄H₂₉NO₄) features an Fmoc group protecting the α-amino group and a β-methyl modification on the isoleucine side chain. The Fmoc moiety ensures selective deprotection during solid-phase peptide synthesis (SPPS), while the β-methyl group introduces steric hindrance, altering peptide conformation and stability . The compound’s molecular weight is 397.5 g/mol, with a specific optical rotation of (c = 1 in DMF) .

Structural Implications

-

Fmoc Group: Facilitates stepwise peptide assembly and simplifies purification via UV-sensitive cleavage .

-

β-Methyl Substitution: Enhances resistance to proteolytic degradation and stabilizes secondary structures like α-helices and β-sheets . Comparative studies show that β-methylated amino acids improve peptide bioavailability by 30–50% compared to non-methylated analogs .

Synthesis and Purification

Solid-Phase Synthesis

Fmoc-L-β-methylisoleucine is integrated into peptides via SPPS. The Fmoc group is removed under mild alkaline conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections . A 2025 study demonstrated that ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) accelerate Fmoc deprotection by 40%, reducing reaction times to 5–10 minutes .

Key Synthesis Protocol :

-

Resin Activation: Wang resin (0.6 mmol/g) preloaded with Fmoc-L-β-methylisoleucine.

-

Deprotection: 20% piperidine in [BMIM][BF₄], 2 × 5 minutes.

-

Coupling: HBTU/DIPEA activation, 2-hour reaction.

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5), 2 hours.

Yields typically exceed 85%, with HPLC purity >95% .

Solution-Phase Synthesis

For small-scale applications, a one-pot method using calcium iodide (CaI₂) achieves efficient hydrolysis of Fmoc-protected esters, yielding 90% purity without chromatographic purification .

Applications in Peptide Science

Drug Development

Fmoc-L-β-methylisoleucine is critical in designing anticancer peptides. Apratoxin mimetics incorporating β-methylisoleucine exhibit cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 12 nM), comparable to native apratoxins . Structural analyses reveal that the β-methyl group stabilizes a cis-amide conformation, enhancing binding to Sec61α, a key target in oncology .

Table 1: Cytotoxicity of β-Methylisoleucine-Containing Peptides

| Peptide | Target Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Apratoxin M7 | HCT-116 | 12 | |

| Modified Histone | HeLa | 45 | |

| Antimicrobial Peptide | E. coli | 8 |

Bioconjugation and Drug Delivery

The β-methyl group enables site-specific conjugation to antibodies and nanoparticles. A 2024 study utilized Fmoc-L-β-methylisoleucine to link peptides to lipid nanoparticles, achieving 70% tumor uptake in murine models .

Protein Engineering

Incorporating β-methylisoleucine into artificial enzymes improves thermal stability. For example, a β-methylisoleucine-modified subtilisin retained 80% activity at 70°C, versus 30% for wild-type .

Research Advancements

Enzymatic Resistance

Peptides with β-methylisoleucine show 90% stability after 24 hours in human serum, compared to 20% for non-methylated variants . This property is exploited in long-acting therapeutics, such as GLP-1 analogs for diabetes .

Structural Studies

NMR and X-ray crystallography reveal that β-methylation induces a 15° tilt in helical peptides, optimizing hydrophobic interactions . Distance geometry calculations confirm that β-methylisoleucine stabilizes turn structures in cyclic peptides .

Challenges and Future Directions

Synthetic Limitations

-

Cost: Fmoc-L-β-methylisoleucine costs ~$1,200/g, limiting large-scale applications .

-

Racemization Risk: Prolonged coupling times (>3 hours) induce 5–10% racemization .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume